Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate
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Overview
Description
Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes a benzenesulfonyl group and a methyl group attached to a dec-4-enoate backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate typically involves the reaction of benzenesulfonyl chloride with a suitable alkene precursor. One common method involves the addition of benzenesulfonyl chloride to a dec-4-enoate derivative in the presence of a base such as sodium methoxide. The reaction is carried out at a controlled temperature, usually between 25-35°C, to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for precise control over reaction conditions and efficient production of the compound. The process involves the continuous addition of benzenesulfonyl chloride and the alkene precursor into the reactor, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Shares the benzenesulfonyl group but lacks the alkene and ester functionalities.
Methyl benzenesulfonate: Similar structure but with different reactivity due to the absence of the dec-4-enoate backbone.
Uniqueness
Methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate is unique due to its combination of a benzenesulfonyl group with a dec-4-enoate backbone. This structure imparts specific reactivity and potential biological activity that distinguishes it from other sulfone derivatives.
Properties
CAS No. |
61833-26-9 |
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Molecular Formula |
C18H26O4S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
methyl 2-(benzenesulfonyl)-9-methyldec-4-enoate |
InChI |
InChI=1S/C18H26O4S/c1-15(2)11-7-4-5-10-14-17(18(19)22-3)23(20,21)16-12-8-6-9-13-16/h5-6,8-10,12-13,15,17H,4,7,11,14H2,1-3H3 |
InChI Key |
XFXRRLJYRBCYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC=CCC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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